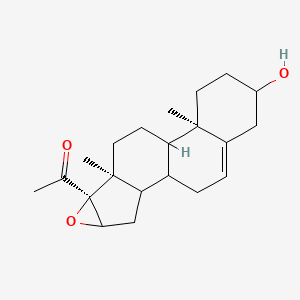
16,17alpha-Epoxypregnenolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16,17alpha-Epoxypregnenolone, also known as 3beta-Hydroxy-16alpha,17alpha-epoxy-5-pregnen-20-one, is a steroidal compound with the molecular formula C21H30O3 and a molecular weight of 330.46 g/mol . This compound is characterized by an epoxy group attached to the 16alpha and 17alpha positions of the pregnenolone backbone. It is a crystalline compound used as an intermediate in the synthesis of various steroid hormones and pharmaceutical agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 16,17alpha-Epoxypregnenolone can be synthesized through several chemical reactions, including oxidation, hydrolysis, elimination, and epoxidation of diosgenin . The synthesis typically involves the following steps:
Oxidation: Diosgenin is oxidized to form 16-dehydropregnenolone acetate.
Hydrolysis: The acetate group is hydrolyzed to yield 16-dehydropregnenolone.
Elimination: The elimination reaction forms 16,17-dehydropregnenolone.
Epoxidation: Finally, epoxidation of 16,17-dehydropregnenolone produces this compound.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as chromatography for purification .
Análisis De Reacciones Químicas
Types of Reactions: 16,17alpha-Epoxypregnenolone undergoes various chemical reactions, including:
Oxidation: Conversion to 20-hydroxy-16alpha,17alpha-epoxypregn-1,4-dien-3-one.
Reduction: Reduction reactions can modify the epoxy group or other functional groups on the molecule.
Substitution: Substitution reactions can introduce new functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include perbenzoic acid and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products:
Oxidation: 20-hydroxy-16alpha,17alpha-epoxypregn-1,4-dien-3-one.
Reduction: Reduced forms of the epoxy group or other functional groups.
Substitution: Substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
16,17alpha-Epoxypregnenolone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 16,17alpha-Epoxypregnenolone involves its interaction with specific enzymes and receptors in the body. It is metabolized by hydroxylase enzymes, which convert it into various hydroxylated derivatives . These derivatives can then interact with steroid hormone receptors and other molecular targets, influencing various biological pathways and processes .
Comparación Con Compuestos Similares
16,17alpha-Epoxypregnenolone is unique due to its specific epoxy group at the 16alpha and 17alpha positions. Similar compounds include:
Pregnenolone: The parent compound without the epoxy group.
16-Dehydropregnenolone: An intermediate in the synthesis of this compound.
20-Hydroxy-16alpha,17alpha-epoxypregn-1,4-dien-3-one: A hydroxylated derivative of this compound.
These compounds share similar steroid backbones but differ in their functional groups and specific chemical properties, which influence their biological activities and applications .
Propiedades
Fórmula molecular |
C21H30O3 |
|---|---|
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
1-[(6S,7S,11R)-14-hydroxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone |
InChI |
InChI=1S/C21H30O3/c1-12(22)21-18(24-21)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h4,14-18,23H,5-11H2,1-3H3/t14?,15?,16?,17?,18?,19-,20-,21+/m0/s1 |
Clave InChI |
UQVIXFCYKBWZPJ-ZYKJJWMMSA-N |
SMILES isomérico |
CC(=O)[C@]12C(O1)CC3[C@@]2(CCC4C3CC=C5[C@@]4(CCC(C5)O)C)C |
SMILES canónico |
CC(=O)C12C(O1)CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


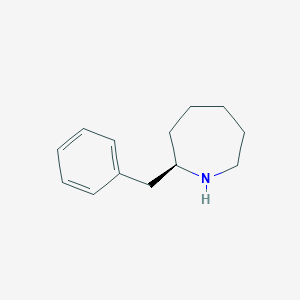
![N'-[(2-methyl-1H-indol-3-yl)methylene]-2-nitrobenzohydrazide](/img/structure/B14800225.png)
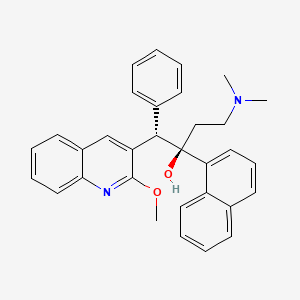
![[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] 2-amino-3-methylbutanoate;hydrochloride](/img/structure/B14800249.png)
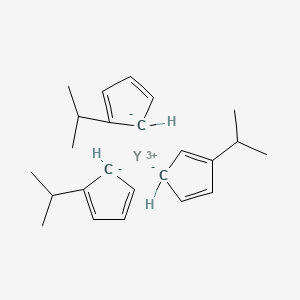
![methyl (13S,17S)-13-[(1R,10S,12R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid;hydrate](/img/structure/B14800255.png)
![8-Bromo-N,N-diphenyldibenzo[b,d]furan-1-amine](/img/structure/B14800261.png)
![N-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-2-nitroaniline](/img/structure/B14800262.png)
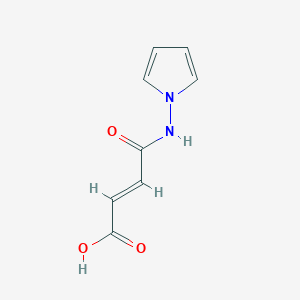
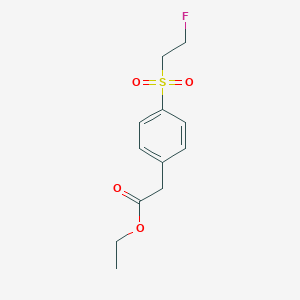
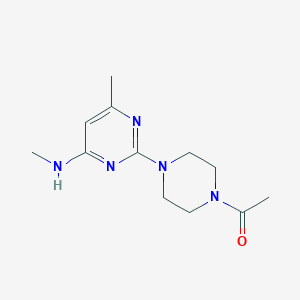
![Ethyl (1R,2R)-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate](/img/structure/B14800282.png)
![5-[1,3]Dioxolan-2-YL-2-fluoro-benzoic acid](/img/structure/B14800283.png)

